(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are known to be electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves the creation of new compounds, such as 2a - 2i, 3a - 3r, and 4a - 4g . These compounds were synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Molecular Structure Analysis
The parent thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure is appealing for applications in organic electronics .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives are complex and involve multiple steps . The exact reactions would depend on the specific derivatives being synthesized.
Scientific Research Applications
Organic Synthesis and Catalysis
- Imines Formation : When using 2-propanol as a solvent, 3-formylchromones and 2-aminobenzothiazoles react to form corresponding imines. Additionally, 1° and 2° alcohols yield the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .
- Transacetalization : The Z-isomer of 2-alkoxy-3-enamines can undergo transacetalization with both short and long-chain alcohols. Remarkably, these reactions do not require an external catalyst and can be performed at the same temperature, with purification achieved through filtration .
Antibiotic Research and Drug Development
- Chemoenzymatic Process : Researchers have developed an efficient chemoenzymatic process for preparing 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid . This compound is relevant in antibiotic research and drug development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-7-9(3)6-10(4)12(11)18-14/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRHHWFEVCGGCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide |
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